REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([I:9])[CH:3]=1.C(N(CC)CC)C.[CH:17]1([SH:22])[CH2:21][CH2:20][CH2:19][CH2:18]1.P([O-])([O-])([O-])=O>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O.CN1CCCC1=O>[CH:17]1([S:22][C:2]2[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([I:9])[CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:4.5.6.7.8,9.10.11|
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Name
|
|
Quantity
|
2 g
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Type
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reactant
|
Smiles
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IC1=CC(=CC(=C1)C)I
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
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reactant
|
Smiles
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C1(CCCC1)S
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Type
|
CUSTOM
|
Details
|
were stirred at to 20° under nitrogen for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated to 60° for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixtue was cooled to 20°
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by Flashmaster™ chromatography (silica, 70 g)
|
Type
|
WASH
|
Details
|
Elution with cyclohexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)SC1=CC(=CC(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 444 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |